molecular formula C5H2Cl2FN B021349 2,5-Dichloro-3-fluoropyridine CAS No. 103999-77-5

2,5-Dichloro-3-fluoropyridine

Cat. No. B021349
Key on ui cas rn: 103999-77-5
M. Wt: 165.98 g/mol
InChI Key: UMURTAGJSLLLMZ-UHFFFAOYSA-N
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Patent
US04831148

Procedure details

A 500 ml polytetrafluoroethylene reactor equipped with stirrer, thermometer and reflux condenser is charged with 120 g of hydrogen fluoride. A solution of 40.7 g (0.25 mol) of 3-amino-2,5-dichloropyridine in 100 ml of dimethylformamide is added dropwise at a temperature in the range from 0° C. to +10° C. Then 20.7 g (0.3 mol) of sodium nitrite are introduced into this solution at 55° C. The resultant nitrogen is removed from the reactor through the reflux condenser. Gas evolution ceases after 2 hours at +50° C. 150 ml of methylene chloride are added to the reaction mixture wich is then poured into ice water. The two-phase mixture is neutralized with concentrated ammonia solution. The organic phase is separated and the aqueous phase is extracted several times with methylene chloride. The combined organic phases are dried over sodium sulfate and concentrated by evaporation. The crude product is purified by distillation, affording 37.9 g (91.4% of theory) of 2,5-dichloro-3-fluoropyridine.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[FH:1].N[C:3]1[C:4]([Cl:10])=[N:5][CH:6]=[C:7]([Cl:9])[CH:8]=1.N([O-])=O.[Na+]>CN(C)C=O>[Cl:10][C:4]1[C:3]([F:1])=[CH:8][C:7]([Cl:9])=[CH:6][N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
F
Step Two
Name
Quantity
40.7 g
Type
reactant
Smiles
NC=1C(=NC=C(C1)Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
20.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml polytetrafluoroethylene reactor equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
CUSTOM
Type
CUSTOM
Details
The resultant nitrogen is removed from the reactor through the reflux condenser
ADDITION
Type
ADDITION
Details
150 ml of methylene chloride are added to the reaction mixture wich
ADDITION
Type
ADDITION
Details
is then poured into ice water
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted several times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
The crude product is purified by distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 37.9 g
YIELD: PERCENTYIELD 91.4%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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